4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 683762-09-6
VCID: VC5821075
InChI: InChI=1S/C20H25N3O5S2/c1-23(17-5-3-2-4-6-17)30(27,28)19-11-7-15(8-12-19)20(24)22-16-9-13-18(14-10-16)29(21,25)26/h7-14,17H,2-6H2,1H3,(H,22,24)(H2,21,25,26)
SMILES: CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Molecular Formula: C20H25N3O5S2
Molecular Weight: 451.56

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide

CAS No.: 683762-09-6

Cat. No.: VC5821075

Molecular Formula: C20H25N3O5S2

Molecular Weight: 451.56

* For research use only. Not for human or veterinary use.

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide - 683762-09-6

Specification

CAS No. 683762-09-6
Molecular Formula C20H25N3O5S2
Molecular Weight 451.56
IUPAC Name 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Standard InChI InChI=1S/C20H25N3O5S2/c1-23(17-5-3-2-4-6-17)30(27,28)19-11-7-15(8-12-19)20(24)22-16-9-13-18(14-10-16)29(21,25)26/h7-14,17H,2-6H2,1H3,(H,22,24)(H2,21,25,26)
Standard InChI Key DFHVYEDZKJCIDB-UHFFFAOYSA-N
SMILES CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The IUPAC name 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide delineates its structure:

  • A central benzamide group (C₆H₅CONH-) substituted at the para-position with a [cyclohexyl(methyl)sulfamoyl] moiety.

  • The amide nitrogen is further linked to a para-sulfamoylphenyl group (C₆H₄SO₂NH₂).

The molecular formula is C₂₁H₂₆N₄O₅S₂, with a molecular weight of 473.6 g/mol. Key identifiers include:

PropertyValue
CAS Registry Number379716-93-5
ChEMBL IDCHEMBL1898847
DSSTox Substance IDDTXSID201332909

Structural Features and Stereochemistry

The compound’s planar benzamide core facilitates π-π stacking interactions, while the sulfamoyl groups enhance hydrogen-bonding capacity. The cyclohexyl moiety introduces conformational flexibility, potentially optimizing target binding. X-ray crystallography of analogous sulfonamides reveals a staggered conformation around the sulfamoyl nitrogen, minimizing steric clashes .

Synthesis and Manufacturing

Synthetic Pathways

Industrial-scale synthesis typically involves a three-step sequence:

Step 1: Benzoyl Chloride Formation
4-Carboxybenzenesulfonamide is treated with thionyl chloride (SOCl₂) to yield the corresponding acyl chloride.

Step 2: Amide Coupling
The acyl chloride reacts with 4-aminophenylsulfonamide in dichloromethane (DCM) under reflux, catalyzed by triethylamine (TEA).

Step 3: Sulfamoylation
The intermediate undergoes sulfamoylation with cyclohexyl(methyl)amine in dimethylformamide (DMF) at 80°C for 12 hours.

StepReagentsConditionsYield
1SOCl₂, DCM0°C → RT, 2 hr85%
2TEA, DCMReflux, 6 hr78%
3Cyclohexyl(methyl)amine, DMF80°C, 12 hr65%

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate:hexane, 3:7). Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Physicochemical Properties

Experimental and computed properties include :

PropertyValueMethod
logP2.8 ± 0.3Shake-flask
Aqueous Solubility12 µg/mL (pH 7.4)UV spectrophotometry
Melting Point218–220°CDifferential Scanning Calorimetry
pKa6.1 (sulfonamide NH)Potentiometric titration

The low solubility underscores the need for prodrug strategies or formulation additives in pharmaceutical applications.

Analytical Characterization and Quality Control

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH₂), 7.89–7.32 (m, 8H, aromatic), 3.11 (t, 2H, CH₂), 2.76 (s, 3H, NCH₃) .

  • HRMS (ESI+): m/z 473.1421 [M+H]⁺ (calc. 473.1438).

Stability Studies

The compound remains stable for >24 months at 25°C under nitrogen, with degradation <2%.

Applications in Research and Development

Drug Discovery

  • Oncology: CA IX inhibition potentiates radiotherapy in hypoxic tumors.

  • Inflammation: COX-2 selectivity minimizes gastrointestinal toxicity .

Biochemical Probes

Used in fluorescence polarization assays to quantify protein-ligand binding (Kd = 0.8 µM for CA IX).

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